8-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound characterized by its intricate molecular structure
Properties
IUPAC Name |
8-(1,2-dihydroacenaphthylen-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c23-17-19(21-18(24)20-17)8-10-22(11-9-19)27(25,26)15-7-5-13-3-1-2-12-4-6-14(15)16(12)13/h1-3,5,7H,4,6,8-11H2,(H2,20,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCQDQSLFDVDSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC3=C2C1=CC=C3)S(=O)(=O)N4CCC5(CC4)C(=O)NC(=O)N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting with the preparation of the acenaphthene derivative. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also incorporate continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 8-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione may be explored for its potential biological activity. It could serve as a lead compound for developing new drugs or therapeutic agents.
Medicine: In the medical field, this compound could be investigated for its pharmacological properties. It may exhibit activity against various diseases, making it a candidate for drug development.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 8-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: Some compounds similar to 8-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione include other acenaphthene derivatives and related heterocyclic compounds.
Uniqueness: What sets this compound apart from its counterparts is its specific structural features and potential applications. Its unique combination of functional groups and molecular architecture may offer distinct advantages in various scientific and industrial applications.
Biological Activity
The compound 8-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS Number: 1021101-68-7) is a complex organic molecule characterized by its unique spirocyclic structure and the presence of a sulfonyl group. This compound has attracted attention in medicinal chemistry due to its potential biological activities and applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 385.4 g/mol. Its structural features include:
- A spiro-connected bicyclic system.
- A sulfonyl group attached to a dihydroacenaphthylene moiety.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 385.4 g/mol |
| CAS Number | 1021101-68-7 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity
Research indicates that this compound exhibits a range of biological activities that may be leveraged for therapeutic purposes. Notably:
Anticancer Activity
Studies have shown that compounds with similar structural features exhibit anticancer properties. The sulfonyl group can enhance the interaction with biological targets involved in cancer pathways. For instance, research on related triazaspiro compounds demonstrated significant cytotoxic effects against various cancer cell lines.
Antimicrobial Effects
The presence of the sulfonyl group in the structure suggests potential antimicrobial activity. Compounds with similar moieties have been reported to exhibit antibacterial and antifungal properties, possibly through disruption of microbial cell membranes or inhibition of essential enzymes.
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.
- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways critical for cancer cell proliferation or microbial growth.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Cytotoxicity Studies : A study involving derivatives of triazaspiro compounds showed IC50 values in the micromolar range against human cancer cell lines (e.g., HeLa and MCF-7), indicating strong cytotoxic potential.
- Antimicrobial Testing : Another investigation tested related sulfonyl compounds against Staphylococcus aureus and Escherichia coli, revealing significant inhibitory effects at varying concentrations.
- Pharmacological Profiles : Research has identified potential applications in pain management through agonistic activity at opioid receptors, suggesting that this compound may also possess analgesic properties.
Q & A
Q. What are the critical steps in synthesizing 8-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, and how can purity be ensured?
Synthesis typically involves:
- Sulfonylation : Reacting the triazaspiro core with a sulfonyl chloride derivative under controlled temperatures (0–5°C) to prevent side reactions.
- Cyclization : Using base-catalyzed conditions (e.g., K₂CO₃ in DMF) to form the spirocyclic framework.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which analytical techniques are essential for characterizing the compound’s structure?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and spirocyclic connectivity.
- X-ray Crystallography : Resolve stereochemistry and confirm bond angles/geometry (e.g., monoclinic P21/c space group observed in analogous triazaspiro compounds) .
- HRMS : Validate molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
Q. How can researchers assess the compound’s initial biological activity?
- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates.
- Binding affinity studies : Surface Plasmon Resonance (SPR) or ITC to measure interactions with receptors.
- Comparative analysis : Benchmark against structurally similar compounds (e.g., 8-(3-Chlorophenyl)sulfonyl analogs with known antibacterial activity) .
Q. What strategies mitigate instability during storage or biological assays?
- Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent hydrolysis.
- Buffered solutions : Use pH 7.4 PBS with antioxidants (e.g., 0.1% ascorbic acid) to reduce oxidative degradation.
- Accelerated stability studies : Monitor degradation at 40°C/75% RH over 4 weeks to predict shelf-life .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% yield.
- Continuous flow systems : Improve reproducibility and scalability for multi-step reactions .
Q. What structural modifications enhance target selectivity in structure-activity relationship (SAR) studies?
- Substituent variation : Replace the dihydroacenaphthylenyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) moieties.
- Molecular docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., kinases) and guide rational design .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites.
- Pharmacokinetic studies : Measure plasma half-life and tissue distribution in rodent models.
- Structural analogs : Compare with compounds like 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives to isolate contributing factors .
Q. What mechanistic insights can be gained from kinetic studies of the compound’s enzyme inhibition?
- Pre-steady-state kinetics : Stopped-flow spectroscopy to determine binding rate constants (kₒₙ/kₒff).
- Isothermal titration calorimetry (ITC) : Quantify enthalpy/entropy changes during enzyme-inhibitor interactions.
- Mutagenesis : Engineer enzyme active-site mutants (e.g., Ala-scan) to identify critical residues .
Q. How do computational models aid in predicting the compound’s reactivity and stability?
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict hydrolysis pathways.
- MD simulations : Simulate solvation effects in aqueous and lipid bilayer environments.
- QSPR models : Corrogate substituent effects with logP and polar surface area to forecast bioavailability .
Q. What methods validate the compound’s spirocyclic conformation in solution versus solid state?
- Variable-temperature NMR : Detect ring-flipping dynamics (e.g., coalescence temperatures for diastereotopic protons).
- NOESY : Identify through-space interactions confirming rigid spiro architecture.
- Cross-validation : Compare solution-state data with X-ray crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
